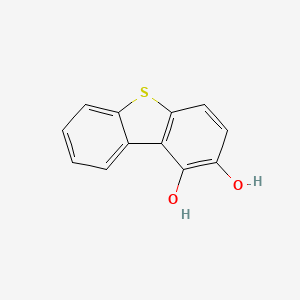

1,2-Dihydroxydibenzothiophene

描述

Structure

3D Structure

属性

分子式 |

C12H8O2S |

|---|---|

分子量 |

216.26 g/mol |

IUPAC 名称 |

dibenzothiophene-1,2-diol |

InChI |

InChI=1S/C12H8O2S/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6,13-14H |

InChI 键 |

VKHFOUIAKVUCEF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3O)O |

规范 SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3O)O |

产品来源 |

United States |

Microbial Biotransformation Pathways of 1,2 Dihydroxydibenzothiophene

Formation within the Kodama Pathway of Dibenzothiophene (B1670422) Degradation

The Kodama pathway is a destructive metabolic route where bacteria utilize the carbon from the dibenzothiophene skeleton for energy. researchgate.net This pathway is characterized by the hydroxylation and subsequent cleavage of one of the benzene (B151609) rings without removing the sulfur atom initially. researchgate.netmdpi.com

Precursor Compounds and Initial Dioxygenation Reactions

The formation of 1,2-dihydroxydibenzothiophene begins with the parent compound, dibenzothiophene. The initial enzymatic attack is catalyzed by a dioxygenase enzyme system. This reaction incorporates both atoms of molecular oxygen into one of the aromatic rings of dibenzothiophene, leading to the formation of a cis-dihydrodiol. asm.orgpsu.edu Specifically, bacteria such as Beijerinckia sp. B8/36 convert dibenzothiophene into (+)-cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene. asm.orgnih.gov This initial dioxygenation is a critical step that prepares the molecule for further degradation.

Enzymatic Dehydrogenation to Yield this compound

Following the initial dioxygenation, the resulting (+)-cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene undergoes a dehydrogenation reaction. This step is catalyzed by a cis-diol dehydrogenase, which removes two hydrogen atoms, leading to the aromatization of the ring and the formation of this compound. asm.orgnih.gov For instance, cis-naphthalene dihydrodiol dehydrogenase from Pseudomonas putida has been shown to oxidize (+)-cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene to a compound tentatively identified as this compound. asm.org Similarly, crude cell extracts of Beijerinckia have been observed to carry out this transformation under anaerobic conditions. asm.org

Subsequent Metabolic Conversions and Aromatic Ring Fission

This compound is a catecholic intermediate that is susceptible to enzymatic ring cleavage, a pivotal step in the breakdown of the dibenzothiophene structure.

Ortho- and Meta-Cleavage Pathways from this compound

From this compound, the aromatic ring can be cleaved through two primary mechanisms: ortho-cleavage and meta-cleavage. In the Kodama pathway, the cleavage is typically of the ortho type. researchgate.netwalshmedicalmedia.com This involves the enzymatic cleavage of the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. Some bacterial strains, such as Arthrobacter sp. P1-1, have demonstrated the ability to perform ortho-ring cleavage on dihydroxylated dibenzothiophene intermediates. researchgate.net This leads to the formation of linear, ring-fission products.

Identification of Downstream Ring-Cleavage Metabolites

The ortho-cleavage of this compound yields a key intermediate, cis-4-[2-(3-hydroxy)-thionaphthenyl]-2-oxo-3-butenoic acid. researchgate.netnih.govresearchgate.net This compound has been identified in the metabolic pathway of various bacteria. tandfonline.com Further metabolism of this intermediate can occur. For example, heat-treated cell extracts have been shown to convert this compound into 4-[2-(3-hydroxy)-thionaphthenyl]-2-oxo-3-butenoic acid. asm.orgresearchgate.net This butenoic acid derivative can then be metabolized by crude cell extracts to produce 3-hydroxy-2-formylbenzothiophene (B1206837). asm.orgresearchgate.net This latter compound is a common end-product that accumulates in many pure bacterial cultures degrading dibenzothiophene via the Kodama pathway. researchgate.netnih.gov

| Compound Name | Role in Pathway | Reported in Strains/Systems |

|---|---|---|

| cis-4-[2-(3-hydroxy)-thionaphthenyl]-2-oxo-3-butenoic acid | Initial ring-cleavage product | Beijerinckia sp., Pseudomonas sp. researchgate.netasm.orgnih.govresearchgate.nettandfonline.comresearchgate.net |

| trans-4-[2-(3-hydroxy)-thionaphthenyl]-2-oxo-3-butenoic acid | Isomer of the initial ring-cleavage product | Pseudomonas abikonensis, P. jianii researchgate.netnih.govresearchgate.nettandfonline.com |

| 3-hydroxy-2-formylbenzothiophene | Downstream metabolite, often an end-product | Various bacteria including Pseudomonas sp. and Burkholderia sp. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov |

Abiotic Reactions and Stability of Metabolites in Culture Systems

Several metabolites downstream of this compound are chemically unstable and can undergo abiotic reactions within culture systems. canada.ca For instance, 3-hydroxy-2-formylbenzothiophene (HFBT) has been observed to be chemically unstable, and its protonated form can undergo condensation reactions to form colored products like cis- and trans-thioindigo. canada.canih.gov Another important abiotic reaction involves the ring-opening of benzothiophene-2,3-dione, a proposed metabolite of HFBT, at neutral pH to form 2-mercaptophenylglyoxylate. canada.canih.govnih.gov This compound can then undergo oxidative dimerization to form various disulfides, such as 2-oxo-2-(2-thiophenyl)ethanoic acid disulfide, which can be further modified through abiotic losses of carbon and oxygen atoms. nih.govnih.gov These abiotic transformations highlight the complexity of the degradation pathway and the fate of carbon and sulfur from the original dibenzothiophene molecule. nih.govcanada.ca

| Precursor Metabolite | Abiotic Product(s) | Reaction Conditions |

|---|---|---|

| 3-hydroxy-2-formylbenzothiophene (protonated) | cis- and trans-thioindigo | Condensation reaction canada.canih.gov |

| Benzothiophene-2,3-dione | 2-mercaptophenylglyoxylate | Ring opening at neutral pH canada.canih.govnih.gov |

| 2-mercaptophenylglyoxylate | Disulfides (e.g., 2-oxo-2-(2-thiophenyl)ethanoic acid disulfide) | Oxidative dimerization nih.govnih.gov |

Microbial Diversity in this compound Metabolism

The metabolism of this compound, a key intermediate in the degradation of dibenzothiophene (DBT), is a characteristic of various soil and aquatic bacteria. These microorganisms utilize specific enzymatic pathways to cleave the aromatic rings of this compound.

Investigation of Bacterial Strains (e.g., Beijerinckia, Pseudomonas, Arthrobacter, Burkholderia species)

Numerous studies have isolated and characterized individual bacterial strains with the ability to metabolize dibenzothiophene and its hydroxylated derivatives. The primary mechanism for this transformation is the Kodama pathway, which proceeds via lateral dioxygenation. nih.govresearchgate.net In this pathway, DBT is first oxidized to cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene (B1240113), which is then dehydrogenated to form this compound. nih.govqmul.ac.ukwikipedia.org

Beijerinckia species: A notable example is Beijerinckia sp. strain B8/36, which, when grown in the presence of dibenzothiophene, accumulates (+)-cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene. nih.govasm.org Cell extracts from this strain can further oxidize this dihydrodiol to this compound. nih.govasm.org Subsequent metabolism of this compound by these extracts leads to the formation of 4[2-(3-hydroxy)-thionaphthenyl]-2-oxo-3-butenoic acid, which is then converted to 3-hydroxy-2-formylthionaphthene. nih.govasm.orgresearchgate.net

Pseudomonas species: Members of the genus Pseudomonas are well-known for their versatile metabolic capabilities, including the degradation of aromatic hydrocarbons. mdpi.comfrontiersin.org Pseudomonas sp. strain MPDS has been shown to degrade DBT through the lateral degradation pathway, where this compound was identified as a key metabolite. sjtu.edu.cnunibo.it Similarly, cis-Naphthalene dihydrodiol dehydrogenase isolated from Pseudomonas putida has been used to oxidize (+)-cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene to this compound. nih.govasm.orgscispace.com The degradation pathway in Pseudomonas species like P. abikonensis and P. jianii also proceeds through this compound to intermediates such as 3-hydroxy-2-formyl-benzothiophene. tandfonline.com

Arthrobacter species: Arthrobacter sp. strain P1-1, isolated from a polycyclic aromatic hydrocarbon (PAH)-contaminated site, demonstrates the ability to co-metabolize DBT. sjtu.edu.cnresearchgate.net Its metabolic pathway involves the transformation of DBT via 1,2-dioxygenation to form dibenzothiophene diols, which undergo ring cleavage. researchgate.net The pathway converges to produce benzo[b]thiophene-2,3-diol, indicating a complex enzymatic system capable of handling hydroxylated DBT intermediates. researchgate.net The genus Arthrobacter is recognized for its ubiquitous presence in various environments and its ability to degrade a wide range of xenobiotic compounds. nih.gov

Burkholderia species: Burkholderia sp. strain DBT1 is another bacterium that utilizes the Kodama pathway for DBT degradation. researchgate.netresearchgate.net The pathway explicitly shows the conversion of cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene to this compound, which is then metabolized further. researchgate.netresearchgate.net The metabolic versatility of the Burkholderia genus allows it to thrive in diverse environments and degrade various pollutants. mdpi.com

Interactive Table: Bacterial Strains Involved in this compound Metabolism

| Genus | Strain | Key Metabolic Pathway | Precursor to this compound | Subsequent Metabolites | Reference |

| Beijerinckia | B8/36 | Kodama Pathway | (+)-cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene | 4[2-(3-hydroxy)-thionaphthenyl]-2-oxo-3-butenoic acid, 3-hydroxy-2-formylthionaphthene | nih.govasm.org |

| Pseudomonas | MPDS, CA10, others | Kodama Pathway | cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene | 3-hydroxy-2-formyl benzothiophene, thiosalicylic acid | nih.govsjtu.edu.cnunibo.it |

| Arthrobacter | P1-1 | Lateral Dioxygenation | Dibenzothiophene diols | Benzo[b]thiophene-2,3-dicarboxylic acid, hydroxyl-benzo[b]thiophene carboxylic acid | researchgate.net |

| Burkholderia | DBT1 | Kodama Pathway | cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene | cis-4[2-(3-hydroxy)-thionaphthenyl]-2-oxo-3-butenoate, 3-hydroxy-2-formyl benzothiophene | researchgate.netresearchgate.net |

Characterization of Microbial Consortia for Enhanced Degradation

While individual bacterial strains are capable of metabolizing this compound, the complete mineralization of complex pollutants like dibenzothiophene often requires the synergistic action of a microbial consortium. walshmedicalmedia.commdpi.com A consortium, comprising multiple different bacterial species, possesses a broader range of enzymatic capabilities, leading to a more efficient and complete degradation process. mdpi.com

The enhanced performance of microbial consortia can be attributed to several factors:

Synergistic Metabolism: Different strains within the consortium can perform sequential steps in a degradation pathway. One species might initiate the breakdown of the parent compound to an intermediate like this compound, while other species utilize this intermediate, preventing its accumulation and potential toxicity. mdpi.com For instance, in the degradation of DBT via the Kodama pathway, one strain could produce intermediates that are then used by other members of the consortium, potentially leading to complete mineralization to carbon dioxide and sulfate. nih.gov

Increased Bioavailability: Some members of a consortium may produce biosurfactants, which increase the solubility and bioavailability of hydrophobic pollutants, making them more accessible for microbial attack. mdpi.com

Greater Resilience: A diverse microbial community is often more resilient to environmental stresses and toxic compounds compared to a single strain. mdpi.commdpi.com

Research has suggested that assembling a microbial consortium could be a viable strategy for the complete mineralization of dibenzothiophene. nih.gov For example, a consortium could be designed where a strain like Pseudomonas sp. BT1d initiates the degradation of DBT to intermediates, and a second population of microorganisms would be responsible for degrading the resulting disulfide products that can form from subsequent abiotic reactions. nih.gov This division of labor prevents the accumulation of potentially inhibitory intermediates and drives the degradation process to completion.

Interactive Table: Advantages of Microbial Consortia in Degradation

| Feature | Single Strain | Microbial Consortium | Mechanism of Enhancement | Reference |

| Metabolic Capability | Limited to its own enzymatic repertoire. | Broader range of metabolic activities. | Different species carry out different steps of the degradation pathway (Metabolic Division of Labor). | mdpi.com |

| Degradation Efficiency | Often results in accumulation of intermediate products. | Can achieve more complete degradation or mineralization. | Synergistic metabolism prevents intermediate accumulation and potential feedback inhibition. | mdpi.comnih.gov |

| Environmental Adaptability | More sensitive to fluctuations in environmental conditions and toxins. | More robust and resilient to environmental stress. | High diversity improves adaptability and functional redundancy. | mdpi.com |

| Substrate Range | Can typically metabolize a narrow range of substrates. | Can degrade complex mixtures of pollutants. | The combined enzymatic machinery of multiple species broadens the substrate range. | walshmedicalmedia.com |

Enzymatic Systems and Reaction Mechanisms of 1,2 Dihydroxydibenzothiophene Transformations

Dihydrodiol Dehydrogenases Involved in 1,2-Dihydroxydibenzothiophene Formation

The formation of this compound is a critical step in the aerobic degradation of dibenzothiophene (B1670422) by various bacteria. This reaction is catalyzed by a specific type of oxidoreductase known as dihydrodiol dehydrogenase.

cis-1,2-Dihydroxy-1,2-dihydrodibenzothiophene (B1240113) dehydrogenase, classified under EC number 1.3.1.60, is the enzyme responsible for the oxidation of cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene to this compound. scribd.comwikipedia.orgtamu.edu This enzymatic reaction involves the removal of two hydrogen atoms from the substrate, leading to the formation of a dihydroxylated aromatic compound and the reduction of a coenzyme. wikipedia.orgtamu.edu The systematic name for this enzyme is cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene:NAD+ oxidoreductase. scribd.comwikipedia.org This enzyme is a key component of the dibenzothiophene degradation pathway in bacteria. scribd.com

This enzyme belongs to the family of oxidoreductases that act on the CH-CH group of the donor with NAD+ or NADP+ as the acceptor. wikipedia.org In some bacterial strains, such as Pseudomonas putida, the gene nahB encodes a 1,2-dihydroxy-1,2-dihydronaphthalene dehydrogenase that also exhibits activity towards cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene. uniprot.org

The activity of cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene dehydrogenase is dependent on the presence of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.orgtamu.edu NAD+ acts as the electron acceptor in the dehydrogenation reaction, being reduced to NADH. wikipedia.orgtamu.edu Some related dehydrogenases are specific to NAD+ and cannot utilize NADP+. scribd.com

The enzymatic reactions involved in the transformation of dibenzothiophene often exhibit high stereospecificity. The initial dioxygenation of dibenzothiophene by naphthalene (B1677914) dioxygenase from Pseudomonas sp. strain NCIB 9816-4 produces (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene with an enantiomeric excess greater than 95%. researchgate.netasm.org Subsequent dehydrogenation by cis-naphthalene dihydrodiol dehydrogenase from Pseudomonas putida has been shown to oxidize this (+)-cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene. nih.gov While some related dehydrogenases, like the one from Sphingomonas yanoikuyae B1, are not strictly enantioselective, they can show preferential oxidation for one enantiomer over the other. asm.org

Table 1: Characteristics of cis-1,2-Dihydroxy-1,2-dihydrodibenzothiophene Dehydrogenase

| Feature | Description |

| EC Number | 1.3.1.60 scribd.comwikipedia.orgtamu.edu |

| Systematic Name | cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene:NAD+ oxidoreductase scribd.comwikipedia.org |

| Reaction | cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene + NAD+ ⇌ this compound + NADH + H+ wikipedia.orgtamu.edu |

| Enzyme Class | Oxidoreductase wikipedia.org |

| Coenzyme | NAD+ wikipedia.orgtamu.edu |

| Stereospecificity | Acts on (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene. nih.govresearchgate.netasm.org |

Functional Characterization of cis-1,2-Dihydroxy-1,2-dihydrodibenzothiophene Dehydrogenase (EC 1.3.1.60)

Enzymes Catalyzing Downstream Metabolism of this compound

Following its formation, this compound undergoes further enzymatic degradation, leading to the cleavage of the aromatic ring and the formation of simpler, more readily metabolized compounds.

The aromatic ring of this compound is cleaved by extradiol dioxygenases. These enzymes utilize a non-heme iron(II) active site to catalyze the fission of the carbon-carbon bond adjacent to the two hydroxyl groups, incorporating both atoms of molecular oxygen into the substrate. researchgate.net In the degradation of dibenzothiophene, an extradiol dioxygenase cleaves the dihydroxylated ring of this compound to produce 4-[2-(3-hydroxy)-thianaphthenyl]-2-oxo-3-butenoic acid. nih.gov In some bacteria, multiple extradiol dioxygenases with different substrate specificities may be present. researchgate.net For instance, in the degradation of the related compound dibenzofuran (B1670420), two distinct 2,3-dihydroxybiphenyl-1,2-dioxygenases have been identified. researchgate.net

The product of the ring cleavage, 4-[2-(3-hydroxy)-thianaphthenyl]-2-oxo-3-butenoic acid, is further metabolized by a series of enzymes, including hydrolases and other oxidoreductases. nih.gov A hydrolase can catalyze the conversion of this ring-fission product to 3-hydroxy-2-formylbenzothiophene (B1206837). nih.govresearchgate.net This compound has been identified as a metabolite in many bacterial cultures that degrade dibenzothiophene via the Kodama pathway. researchgate.net Further degradation can involve oxidoreductases that may lead to the formation of compounds like 2-mercaptobenzoic acid and ultimately to complete mineralization. researchgate.netresearchgate.net

Table 2: Key Enzymes in the Downstream Metabolism of this compound

| Enzyme Type | Substrate | Product(s) |

| Extradiol Dioxygenase | This compound | 4-[2-(3-hydroxy)-thianaphthenyl]-2-oxo-3-butenoic acid nih.gov |

| Hydrolase | 4-[2-(3-hydroxy)-thianaphthenyl]-2-oxo-3-butenoic acid | 3-Hydroxy-2-formylbenzothiophene nih.govresearchgate.net |

| Oxidoreductase | 3-Hydroxy-2-formylbenzothiophene | Further degradation products (e.g., 2-mercaptophenylglyoxalate) researchgate.net |

Extradiol Dioxygenases in Ring Cleavage

Mechanistic Elucidation of Enzymatic Catalysis

The mechanism of enzymatic catalysis for the transformation of this compound and its precursors involves several fundamental principles of enzyme action. The dehydrogenation of cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene by its specific dehydrogenase is a classic example of an oxidation-reduction reaction where the enzyme facilitates the transfer of a hydride ion from the substrate to the NAD+ coenzyme.

The ring cleavage by extradiol dioxygenases is a more complex process involving the activation of molecular oxygen. The non-heme iron(II) center in the active site plays a crucial role in binding both the catechol-like substrate (this compound) and O2, facilitating the oxidative cleavage of the C-C bond. researchgate.net

In many enzymatic reactions, covalent catalysis is a key strategy. This involves the formation of a transient covalent bond between the substrate and a reactive residue in the enzyme's active site. creative-enzymes.com While not explicitly detailed for all enzymes in the dibenzothiophene pathway, it is a common mechanism for hydrolases and some oxidoreductases. creative-enzymes.commicrobenotes.com The enzyme provides an alternative reaction pathway with a lower activation energy through the formation of this covalent intermediate. creative-enzymes.com The efficiency of these enzymatic transformations is also attributed to the precise positioning of the substrate within the active site, which brings the reacting groups into close proximity and in the correct orientation for catalysis to occur.

Substrate Specificity and Promiscuity of Key Enzymes

The enzymatic conversion of dibenzothiophene to this compound involves a two-step process catalyzed by two distinct enzymes: an aromatic ring-hydroxylating dioxygenase and a cis-dihydrodiol dehydrogenase. The key enzymes in this pathway often display catalytic promiscuity, meaning they can act on a range of substrates beyond their primary physiological substrate. researchgate.net

The initial attack on the dibenzothiophene molecule is carried out by a multicomponent aromatic ring-hydroxylating dioxygenase. psu.edu These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, forming a cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene intermediate. psu.edu Subsequently, a cis-diol dehydrogenase oxidizes this intermediate to produce this compound, which rearomatizes the ring. asm.org

Many bacteria capable of degrading polycyclic aromatic hydrocarbons (PAHs) possess dioxygenases with broad substrate ranges. For instance, naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4, while primarily acting on naphthalene, can also oxidize dibenzothiophene, dibenzofuran, and fluorene. nih.govacs.org Similarly, biphenyl (B1667301) dioxygenase (BPDO) from Pseudomonas sp. LB400 and carbazole (B46965) 1,9a-dioxygenase (CARDO) from Pseudomonas sp. CA10 are known to act on a variety of aromatic compounds, including DBT. nih.govasm.orgnih.gov This promiscuity is a key factor in the natural attenuation of complex mixtures of pollutants. The ability of a single enzyme system to initiate the degradation of multiple compounds, such as naphthalene, phenanthrene, and dibenzothiophene, has been observed in several bacterial strains. academicjournals.org

The substrate specificity of these dioxygenases is determined by the architecture of their active site. researchgate.net Site-directed mutagenesis studies on CARDO have shown that altering amino acid residues that form the substrate-interacting wall can dramatically change the products formed, highlighting the role of these residues in orienting the substrate for a specific type of attack (e.g., lateral dioxygenation vs. monooxygenation). nih.gov

The second enzyme in the sequence, cis-dihydrodiol dehydrogenase, also exhibits a degree of substrate promiscuity. These NAD(P)+-dependent enzymes are responsible for the rearomatization of the cis-dihydrodiol intermediates. asm.org Modeling studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase suggest that the substrate binds in a deep hydrophobic cleft near the NAD+ cofactor and that specific residues, such as Asn143, are key determinants of substrate specificity. pdbj.org

| Enzyme System | Source Organism | Primary Substrate(s) | Promiscuous Reaction on DBT | Reference |

|---|---|---|---|---|

| Naphthalene Dioxygenase (NDO) | Pseudomonas sp. strain NCIB 9816-4 | Naphthalene | cis-Dihydroxylation (1,2- and 3,4-positions) | nih.govresearchgate.net |

| Biphenyl Dioxygenase (BPDO) | Pseudomonas sp. strain LB400 | Biphenyl, Polychlorinated biphenyls (PCBs) | Limited or no activity reported under tested conditions. | asm.org |

| Carbazole 1,9a-Dioxygenase (CARDO) | Pseudomonas sp. strain CA10 | Carbazole | Sulfoxidation (monooxygenation) to DBT-5-oxide | nih.govnih.gov |

| PAH Dioxygenase (PhnA) | Cycloclasticus sp. strain A5 | Phenanthrene, Naphthalene | Hydroxylation | asm.org |

| PAH Dioxygenase (NidAB) | Mycobacterium vanbaalenii PYR-1 | High-molecular-weight PAHs (e.g., Pyrene) | Sulfoxidation to DBT-5-oxide; formation of dibenzothiophene dihydrodiol | asm.org |

Electron Transfer and Radical Intermediates in Biotransformations

The biotransformation of dibenzothiophene is an oxidative process that relies on a sophisticated electron transfer chain to activate molecular oxygen. The aromatic ring-hydroxylating dioxygenases, such as NDO, are typically three-component enzyme systems. psu.eduasm.org

The electron transfer pathway proceeds as follows:

Reductase: A flavoprotein reductase accepts two electrons from a donor, typically NADH.

Ferredoxin: The electrons are then transferred to a small iron-sulfur protein, a ferredoxin, which contains a Rieske-type [2Fe-2S] cluster.

Terminal Oxygenase: The reduced ferredoxin shuttles the electrons to the terminal oxygenase component. This large protein is often an α3β3 or α2β2 heteromultimer and contains both a Rieske [2Fe-2S] center and a mononuclear non-heme iron(II) center in each α subunit. psu.eduresearchgate.net

The active site for oxygen activation and substrate hydroxylation is the mononuclear iron center. Structural studies of naphthalene dioxygenase have revealed that the Rieske center of one α subunit is connected via a hydrogen bond network, involving a key aspartate residue (Asp205), to the mononuclear iron active site of an adjacent α subunit. psu.edu This provides a likely route for the final electron transfer from the Rieske center to the catalytic iron atom. psu.edu

The mechanism of O2 activation at the mononuclear iron center is an area of active research. One proposed mechanism for Rieske dioxygenases involves the binding of O2 to the ferrous iron (FeII), followed by a one-electron reduction from the nearby Rieske cluster to form an FeIII-superoxo species. acs.org This electrophilic species then attacks the electron-rich aromatic ring of the substrate, potentially forming a peroxo-bridged substrate radical intermediate in the rate-limiting step. acs.org An alternative hypothesis, derived from studies on naphthalene dioxygenase, suggests the formation of a highly reactive FeV-oxo-hydroxo species following the two-electron reduction of bound O2. acs.org

While the degradation of some sulfur-containing compounds like dibenzyl sulfide (B99878) is presumed to involve free radical intermediates, direct evidence for such intermediates in the Kodama pathway of dibenzothiophene is less established. asm.org However, the proposed mechanisms for Rieske dioxygenases inherently involve radical species, such as the FeIII-superoxo complex or radical substrate intermediates, as part of the catalytic cycle leading to dihydroxylation. acs.org Similarly, flavin-dependent monooxygenases, which are involved in the alternative 4S desulfurization pathway, are known to activate oxygen via mechanisms that can involve diradical complexes of flavin semiquinone and superoxide (B77818) radicals (•OOH). acs.orgplos.org These mechanistic insights from related enzyme systems suggest that radical chemistry is fundamental to the enzymatic attack on stable aromatic structures like dibenzothiophene.

| Component | Type | Prosthetic Group(s) | Function |

|---|---|---|---|

| Reductase | Flavoprotein | FAD or FMN | Accepts 2e- from NAD(P)H. |

| Ferredoxin | Iron-Sulfur Protein | [2Fe-2S] Cluster | Shuttles electrons from the reductase to the oxygenase. |

| Terminal Oxygenase | Iron-Sulfur Protein | Rieske [2Fe-2S] Cluster, Mononuclear Fe(II) | Binds substrate and O2; catalyzes the dihydroxylation reaction. |

Genetic and Molecular Determinants of 1,2 Dihydroxydibenzothiophene Metabolism

Identification and Cloning of Genes Encoding Relevant Enzymes (e.g., dbt genes, nah-like operons)

The degradation of dibenzothiophene (B1670422) (DBT) is primarily achieved through two main metabolic routes: the sulfur-specific "4S" pathway and the carbon-destructive "Kodama" pathway. frontiersin.orgfrontiersin.org The initial steps of the Kodama pathway, which lead to the formation of 1,2-dihydroxydibenzothiophene, are of particular interest.

Key genes involved in the initial oxidative steps of DBT degradation have been identified and cloned from various microorganisms. In some bacteria, these genes are organized into operons, similar to the well-characterized naphthalene (B1677914) degradation (nah) operons. nih.gov For instance, a gene cluster designated as dox has been identified in Pseudomonas sp. strain C18, which is involved in the metabolism of DBT, naphthalene, and phenanthrene. asm.org The dox genes show a high degree of sequence homology to the nah genes from Pseudomonas putida G7. nih.govasm.org

In Burkholderia sp. strain DBT1, a novel set of genes, termed dbt genes, are responsible for the transformation of DBT via the Kodama pathway. nih.govresearchgate.net These genes were identified through the investigation of insertional mutants and show a unique genomic organization compared to previously described DBT catabolic genes. nih.gov Unlike the single transcript organization seen in some systems, the dbt genes in this strain are arranged in two separate operons. nih.gov

The enzymes encoded by these genes are crucial for the initial dihydroxylation of the aromatic ring of DBT. For example, naphthalene dioxygenase, encoded by nah-like genes, is a multi-component enzyme that can also act on DBT. nih.gov Similarly, the doxA, doxB, and doxD genes from Pseudomonas sp. C18 are identical at the nucleotide level to the ndoA, ndoB, and ndoC genes that encode naphthalene dioxygenase in Pseudomonas putida. asm.org

The 4S pathway, which proceeds without the formation of this compound, involves a different set of genes organized in the dsz operon. mdpi.com This operon typically includes dszA (encoding DBT-sulfone monooxygenase), dszB (encoding 2-hydroxybiphenyl-2-sulfinate desulfinase), and dszC (encoding DBT monooxygenase). frontiersin.orgmdpi.com While distinct from the Kodama pathway, the study of the dsz operon provides a valuable comparative framework for understanding the genetic basis of DBT metabolism.

| Gene/Operon | Function | Organism(s) |

| dbt genes | Oxidation of DBT via the Kodama pathway | Burkholderia sp. DBT1 nih.govresearchgate.net |

| dox operon | Degradation of DBT, naphthalene, and phenanthrene | Pseudomonas sp. C18 asm.org |

| nah-like operons | Naphthalene degradation, with activity on other PAHs | Pseudomonas putida G7 nih.gov |

| phn genes | Phenanthrene catabolism | Burkholderia sp. RP007 nih.gov |

| dsz operon | Sulfur-specific desulfurization of DBT (4S pathway) | Rhodococcus erythropolis IGTS8 mdpi.com |

Genomic Organization and Transcriptional Regulation of Catabolic Genes

The arrangement and control of genes involved in this compound metabolism are critical for an efficient response to the presence of DBT. In many cases, these genes are clustered together in operons, allowing for coordinated expression.

The dox gene cluster in Pseudomonas sp. C18, for instance, is organized in a manner identical to the proposed arrangement for the NAH (naphthalene) operon. asm.org This suggests a common evolutionary origin and regulatory strategy. Similarly, the dsz operon, responsible for the 4S pathway, typically consists of the genes dszA, dszB, and dszC arranged in a single transcriptional unit. mdpi.comresearchgate.net

However, variations in genomic organization exist. In Burkholderia sp. DBT1, the genes for DBT oxidation are found in two distinct operons, rather than a single cluster. nih.gov This novel arrangement points to the diverse evolutionary strategies that bacteria have adopted for degrading complex aromatic compounds.

The transcription of these catabolic operons is often tightly regulated. In Burkholderia sp. DBT1, sequence analysis suggests the involvement of a σ54-dependent positive transcriptional regulator that is activated by DBT, controlling the expression of both operons. nih.gov In other systems, such as those involving the dsz operon, transcription is induced under sulfur-limiting conditions and can be repressed by the presence of easily accessible sulfur sources like sulfate, cysteine, and methionine. csic.esnih.gov The regulation of the dszHR operon, which codes for the activator DszR, is thought to be controlled by the global sulfur metabolism regulator, CysB. nih.govresearchgate.net The DszR protein, in turn, activates the transcription of the dszEABC operon. nih.gov

Plasmid-Mediated Gene Transfer and Pathway Evolution

The ability to degrade complex organic compounds like dibenzothiophene is often encoded on plasmids, which are mobile genetic elements that can be transferred between bacteria. researchgate.netwalshmedicalmedia.com This horizontal gene transfer (HGT) is a major driver of the evolution and dissemination of metabolic pathways. researchgate.net

The genes for DBT degradation are frequently found on large plasmids. researchgate.net For example, the dsz operon in Rhodococcus sp. strain IGTS8 is located on a plasmid. nih.govmicrobiologyresearch.org The transfer of these plasmids allows bacteria to rapidly acquire the ability to metabolize DBT and other polycyclic aromatic hydrocarbons (PAHs). walshmedicalmedia.com

The evolution of these catabolic pathways is thought to occur through the recruitment and assembly of genes from different sources. nih.gov The phn gene locus in Burkholderia sp. strain RP007, for example, is believed to have been assembled by recruiting individual genes from various catabolic pathways, possibly including nah and bph (biphenyl degradation) loci. nih.gov Similarly, the discovery of nah-like genes in DBT-degrading organisms suggests a shared evolutionary history and the adaptation of existing enzymatic machinery for new substrates. nih.govasm.org The high degree of sequence homology between the dox operon and the nah operon is a strong indicator of this evolutionary relationship. asm.orgasm.org

Mutagenesis and Genetic Engineering Approaches for Pathway Dissection

To understand the function of individual genes and enzymes in the this compound metabolic pathway, researchers have employed mutagenesis and genetic engineering techniques. These approaches allow for the targeted disruption or modification of genes to observe the resulting effects on metabolism.

Insertional mutagenesis, where a piece of foreign DNA is inserted into a gene to disrupt its function, has been instrumental in identifying the genes involved in DBT degradation in Burkholderia sp. DBT1. nih.gov By creating and analyzing mutants that are unable to degrade DBT, researchers were able to clone and sequence the affected genes. nih.gov Similarly, complementation of a desulfurization-deficient (dsz⁻) mutant of Rhodococcus sp. strain IGTS8 with a gene library led to the identification of the dsz operon. researchgate.net

Genetic engineering has also been used to enhance the efficiency of DBT metabolism for potential applications in biodesulfurization. One strategy involves rearranging the order of genes within an operon to optimize the expression levels of key enzymes. nih.govasm.org For example, rearranging the dszABC operon to dszBCA in Rhodococcus erythropolis resulted in a significant increase in desulfurization activity. nih.gov This was due to enhanced expression of the DszB and DszC enzymes. nih.govasm.org

Another approach is to create synthetic metabolic pathways by combining genes from different organisms. A synthetic DBT mineralization pathway was engineered in Pseudomonas azelaica by introducing the 4S pathway genes into a strain that can naturally degrade the 2-hydroxybiphenyl (2HBP) end-product of the 4S pathway. frontiersin.orgnih.gov This overcomes the issue of 2HBP feedback inhibition on the Dsz enzymes, leading to a significant improvement in DBT removal. frontiersin.orgnih.gov

Furthermore, adaptive evolution, where microorganisms are cultured for many generations under specific selective pressures, has been used to improve DBT metabolism. plos.org When combined with genetic engineering, such as the expression of a sulfur-sink peptide, adaptive evolution has led to strains with substantially increased rates of DBT metabolism and growth. frontiersin.orgplos.org

| Technique | Application in DBT Metabolism Research | Key Findings |

| Insertional Mutagenesis | Identification of dbt genes in Burkholderia sp. DBT1. nih.gov | Revealed a novel two-operon organization for DBT degradation genes. nih.gov |

| Gene Rearrangement | Optimization of the dsz operon in Rhodococcus erythropolis. nih.govasm.org | Rearranged dszBCA operon led to a 12-fold increase in desulfurization activity. nih.gov |

| Synthetic Pathway Engineering | Construction of a DBT mineralization pathway in Pseudomonas azelaica. frontiersin.orgnih.gov | Overcame 2HBP feedback inhibition, increasing DBT removal by 100%. frontiersin.org |

| Adaptive Evolution | Improvement of DBT metabolism in engineered Rhodococcus qingshengii. plos.org | Resulted in strains with significantly higher growth rates on DBT. plos.org |

Advanced Analytical Methodologies for Research on 1,2 Dihydroxydibenzothiophene

Chromatographic Techniques for Metabolite Separation and Quantification

Chromatographic methods are fundamental in distinguishing and measuring the various metabolites that arise during the study of 1,2-Dihydroxydibenzothiophene. These techniques provide the means to handle complex biological samples and isolate compounds of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable metabolites. thermofisher.com For many biological molecules, chemical derivatization is a necessary prerequisite to increase their volatility and thermal stability, making them amenable to GC analysis. thermofisher.com This process often involves a two-step reaction: methoximation of carbonyl groups followed by silylation of polar functional groups like –COOH, -OH, -NH, and –SH. thermofisher.com

In the context of dibenzothiophene (B1670422) (DBT) metabolism, of which this compound is an intermediate, GC-MS is frequently used to analyze organic extracts. asm.orgnih.gov A common setup includes a gas chromatograph, such as a Hewlett Packard 5890 series II, coupled with a mass selective detector and a capillary column like a 30-m DB-5. asm.orgnih.gov A typical temperature program might start at 90°C, hold for 1 minute, and then ramp up at a rate of 5°C per minute to a final temperature of 280°C, which is held for an extended period. asm.orgnih.gov This methodology has been successfully applied to identify various metabolites, including those that are products of abiotic transformations. nih.gov The reproducible fragmentation patterns generated by electron ionization (EI) in GC-MS are a key advantage for metabolite identification. thermofisher.com

Table 1: GC-MS Operating Conditions for Dibenzothiophene Metabolite Analysis

| Parameter | Value |

|---|---|

| Gas Chromatograph | Hewlett Packard 5890 series II asm.orgnih.gov |

| Detector | 5970 series mass selective detector asm.orgnih.gov |

| Column | 30-m DB-5 capillary column asm.orgnih.gov |

| Initial Temperature | 90°C (held for 1 min) asm.orgnih.gov |

| Temperature Ramp | 5°C/min asm.orgnih.gov |

| Final Temperature | 280°C (held for 21 min) asm.orgnih.gov |

| Derivatization | Methoxyamine hydrochloride followed by MSTFA mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Pathway Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for profiling the metabolic pathways involving this compound. It is particularly well-suited for the analysis of less volatile and thermally labile compounds that are not easily handled by GC-MS.

In studies of DBT degradation, HPLC systems are routinely used to monitor the disappearance of the substrate and the appearance of metabolites. researchgate.net For instance, a Hewlett Packard model 1050 chromatography system equipped with a LiChrospher 100 RP-18 column is a common setup. asm.org The choice of mobile phase and detector wavelength is critical and is tailored to the specific analytes. For example, 3-Hydroxy-2-formylbenzothiophene (B1206837) (HFBT), a downstream metabolite, can be analyzed using a mobile phase of acetonitrile (B52724) and a K2HPO4 buffer at a pH of 9, with UV detection at 394 nm. asm.orgresearchgate.net Other metabolites may require different conditions, such as a mobile phase of acetonitrile and water for the analysis of thioindigo, detected at 536 nm. asm.orgresearchgate.net HPLC has also been instrumental in identifying disulfides formed during DBT breakdown, which required a specific acidic mobile phase for their detection. nih.gov

Table 2: HPLC Conditions for Analysis of Dibenzothiophene Metabolites

| Analyte | Column | Mobile Phase | Flow Rate | Detection Wavelength |

|---|---|---|---|---|

| 3-Hydroxy-2-formylbenzothiophene (HFBT) | LiChrospher 100 RP-18 (125 x 4 mm, 5 µm) asm.org | Acetonitrile–0.01 M K2HPO4 buffer, pH 9 (15:85) asm.orgresearchgate.net | 1 ml/min asm.orgresearchgate.net | 394 nm asm.orgresearchgate.net |

| Thioindigo | LiChrospher 100 RP-18 (125 x 4 mm, 5 µm) asm.org | Acetonitrile-water (70:30) asm.orgresearchgate.net | 3 ml/min researchgate.net | 536 nm asm.orgresearchgate.net |

| Benzothiophene-2,3-dione, 2-mercaptophenylglyoxylate | LiChrospher 100 RP-18 (125 mm by 4 mm, 5 µm) nih.gov | Phosphoric acid (1.5%), KH2PO4 buffer (0.01 M, 64%), and acetonitrile (34.5%) nih.gov | 2 ml/min nih.gov | 240 nm nih.gov |

Spectroscopic Techniques for Structural Elucidation of Metabolic Products

Spectroscopic methods are crucial for determining the precise chemical structures of the metabolic products of this compound, providing detailed information about their stereochemistry, molecular formula, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural and stereochemical elucidation of organic molecules. weebly.comresearchgate.net It provides detailed information on the topology, dynamics, and three-dimensional structure of molecules at an atomic level. weebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to identify individual residues, their configurations, and how they are connected. nih.gov

In the study of complex organic compounds, various NMR techniques such as 1H and 13C NMR, along with advanced methods like the Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT), are used. organicchemistrydata.org These methods help in assigning the chemical shifts of protons and carbons, which are influenced by their chemical environment, including factors like electronegativity and hydrogen bonding. libretexts.org For larger and more complex molecules, multi-dimensional NMR is essential to achieve high resolution and reduce spectral overlap. weebly.com

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ionized molecules, providing critical information for determining the molecular formula and analyzing the fragmentation patterns of metabolites. biocrates.com High-resolution mass spectrometry (HRMS) is particularly powerful in this regard, as it can provide accurate mass measurements that help in calculating the empirical formula of a compound. thermofisher.comijpras.com

In metabolomics, MS is often coupled with a chromatographic separation method like LC or GC. biocrates.com Tandem mass spectrometry (MSn) allows for the fragmentation of selected ions, which provides structural information based on the resulting fragment ions. ijpras.com This technique has been instrumental in identifying metabolites in the early stages of drug discovery and development. ijpras.com In the analysis of DBT biodegradation, low- and high-resolution GC-MS have been used to identify various products, including the spontaneous reaction products of HFBT. asm.org

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are complementary techniques that provide information about the chromophores and functional groups present in a molecule. mrclab.com

UV-Vis spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to electronic transitions. msu.edu This technique is particularly useful for analyzing compounds with chromophores, such as conjugated double bonds or aromatic rings. mrclab.commsu.edu The resulting absorption spectrum can be used for quantitative analysis and to gain insights into the electronic structure of a molecule. drawellanalytical.com For example, the degradation of certain compounds can be monitored by the appearance of new peaks in the UV-Vis spectrum, which can be associated with the formation of intermediates like benzoquinone and hydroquinone. researchgate.net

Infrared (IR) spectroscopy, on the other hand, measures the absorption of infrared radiation due to the vibrations of chemical bonds. mrclab.com This provides a characteristic fingerprint of the functional groups present in a molecule. mrclab.com For instance, the Fourier-transform infrared (FT-IR) spectrum of a compound can reveal strong absorptions corresponding to specific vibrations, such as the C=O stretching in ketones. researchgate.net This information is invaluable for identifying the functional groups within a metabolite and confirming its structure. mrclab.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-mercaptophenylglyoxylate |

| 3-Hydroxy-2-formylbenzothiophene (HFBT) |

| Benzothiophene-2,3-dione |

| Dibenzothiophene (DBT) |

Academic Research Applications and Future Directions

Bioremediation Strategies for Dibenzothiophene (B1670422) and Related Compounds

Understanding Biodegradation in Contaminated Environments

The bioremediation of petroleum-contaminated sites is a significant area of research, with a focus on the microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including sulfur-containing heterocycles like dibenzothiophene (DBT). frontiersin.org DBT is a persistent and toxic compound commonly used as a model for studying the biodegradation of more complex thiophenes found in crude oil and creosote (B1164894) waste. frontiersin.orgduke.edu The biodegradation of DBT in contaminated environments is a complex process influenced by various factors, including the presence of other organic compounds, nutrient availability, and the specific microbial communities present. frontiersin.orgnih.gov

Microbial degradation of DBT can proceed through several pathways, with the "Kodama pathway" being a common route in sulfate-containing environments. asm.org This pathway involves the initial dioxygenation of the aromatic ring to form (+)-cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene, which is then dehydrogenated to produce 1,2-dihydroxydibenzothiophene . asm.orgqmul.ac.uk Further metabolism of this compound leads to ring cleavage and the formation of various intermediates. researchgate.net Another significant pathway is the "4S pathway," which specifically targets the sulfur atom, leading to its removal without degrading the carbon structure. csic.esfrontiersin.org However, the 4S pathway can be inhibited by the presence of sulfate, making the Kodama pathway more relevant in many contaminated environments. asm.org

The efficiency of DBT biodegradation can be enhanced through biostimulation, the addition of nutrients to stimulate the growth of indigenous degrading microorganisms, and bioaugmentation, the introduction of specific microbial strains with known degradative capabilities. frontiersin.org Studies have shown that bioaugmentation with Rhodococcus species can significantly improve DBT degradation in contaminated soils. frontiersin.org The presence of co-substrates, such as glycerol, can also enhance the biodegradation of DBT by providing a more readily metabolizable carbon source and inducing protective mechanisms in bacteria against toxic intermediates. cdmf.org.br

Table 1: Key Microbial Genera Involved in Dibenzothiophene (DBT) Biodegradation

| Microbial Genus | Observed Role in DBT Degradation | Relevant Pathway(s) | Reference |

|---|---|---|---|

| Rhodococcus | Effective in bioaugmentation for DBT degradation in soil. | 4S pathway | frontiersin.org |

| Pseudomonas | Capable of high DBT degradation efficiency via multiple metabolic pathways. | Kodama and 4S pathways | researchgate.net |

| Bacillus | Dominant genus in petroleum-contaminated soil involved in DBT degradation. | 4S pathway | frontiersin.org |

| Paenibacillus | Plays a crucial role in DBT degradation in contaminated soil. | Not specified | frontiersin.org |

| Sphingomonas | Can cometabolically degrade DBT in the presence of carbazole (B46965). | Angular dioxygenation, lateral dioxygenation, sulfoxidation | nih.gov |

| Arthrobacter | Degrades DBT through lateral dioxygenation and sulfur oxidation. | Lateral dioxygenation, sulfur oxidation | researchgate.net |

Design of Biological Systems for Desulfurization Research

The development of efficient biological systems for the desulfurization of fossil fuels, known as biodesulfurization (BDS), is a major goal of industrial biotechnology. csic.eselmergib.edu.ly These systems aim to selectively remove sulfur from organosulfur compounds like DBT without compromising the fuel's calorific value. researchgate.net The 4S pathway is the most studied for this purpose, as it specifically cleaves the carbon-sulfur bond. csic.esfrontiersin.org

Designing effective biological systems for desulfurization involves several key considerations:

Microbial Catalyst Selection and Improvement: The core of any BDS system is the microorganism. Research focuses on isolating new, robust strains with high desulfurization activity and engineering existing ones for enhanced performance. frontiersin.orgnih.gov Rhodococcus erythropolis IGTS8 is a well-studied model organism for the 4S pathway. jst.go.jp Genetic engineering techniques are employed to improve enzyme kinetics, reduce product inhibition, and broaden the substrate range to include alkylated DBTs, which are more common in crude oil. frontiersin.org

Bioreactor Design and Operation: The design of the bioreactor is critical for optimizing the mass transfer of DBT from the oil phase to the aqueous phase where the bacteria reside. elmergib.edu.ly Bioreactors are often operated as two-phase systems (oil-water) or emulsions to maximize the interfacial area for reaction. elmergib.edu.ly Parameters such as temperature, pH, and nutrient supply must be carefully controlled to maintain optimal microbial activity. elmergib.edu.ly

Process Integration: For industrial application, BDS must be integrated with existing refinery processes. This requires the development of robust biocatalysts that can withstand the harsh conditions of a refinery environment. nih.gov Research is also exploring the use of immobilized cells or enzymes to improve stability and facilitate catalyst recovery and reuse.

Overcoming Inhibition: The end-product of the 4S pathway, 2-hydroxybiphenyl (2-HBP), can be inhibitory to the desulfurizing microorganisms. frontiersin.org One strategy to overcome this is to engineer strains that can further metabolize 2-HBP, thereby relieving the inhibition and potentially creating a complete mineralization pathway. frontiersin.org

Future research in this area will likely focus on the application of synthetic biology and metabolic engineering to create highly efficient and robust biocatalysts for desulfurization. frontiersin.orgmdpi.com This includes the design of novel metabolic pathways and the use of systems biology approaches to understand and optimize the complex cellular processes involved in biodesulfurization. mdpi.com

Comparative Metabolic Studies of Aromatic Heterocycles

Analogies with Naphthalene (B1677914), Dibenzofuran (B1670420), and Carbazole Degradation

The microbial degradation of DBT shares significant analogies with the catabolism of other aromatic heterocycles like naphthalene, dibenzofuran (DBF), and carbazole (CA). nih.govcdmf.org.br These compounds often co-exist in contaminated environments, and the microorganisms that degrade them frequently possess versatile enzymatic machinery capable of acting on multiple substrates. nih.gov

A key feature in the degradation of these compounds is the initial attack on the aromatic ring by dioxygenase enzymes. jst.go.jp The mode of this initial attack can be categorized as either lateral or angular dioxygenation. jst.go.jp

Lateral Dioxygenation: This is characteristic of the "Kodama pathway" for DBT degradation and is also observed in naphthalene degradation. csic.esresearchgate.net In this process, two hydroxyl groups are added to adjacent carbon atoms on one of the benzene (B151609) rings, leading to the formation of a cis-dihydrodiol. qmul.ac.uk For DBT, this yields (+)-cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene, which is subsequently converted to This compound . asm.orgqmul.ac.uk Similarly, naphthalene is converted to cis-1,2-dihydroxy-1,2-dihydronaphthalene. mdpi.com

Angular Dioxygenation: This is the typical initial step in the degradation of DBF and CA. nih.govjst.go.jp The dioxygenase attacks the carbon atom adjacent to the heteroatom and the angular carbon atom. jst.go.jp This leads to the formation of unstable hemiacetals that spontaneously dehydrate.

Some versatile bacteria, such as Sphingomonas sp. strain XLDN2-5, can degrade CA, DBF, and DBT, demonstrating the presence of enzymes with broad substrate specificity. nih.gov This strain degrades DBF via an angular dioxygenation pathway, while it transforms DBT through both ring cleavage (lateral dioxygenation) and sulfoxidation pathways. nih.gov The cometabolic degradation of these compounds is common, where the presence of one compound can induce the enzymes necessary for the degradation of another. nih.govresearchgate.net For instance, naphthalene can act as a primary substrate to induce the degradation of DBF and DBT in some Comamonas species. researchgate.net

The subsequent steps in the degradation pathways also show similarities. The ring-cleavage products are often funneled into central metabolic pathways, such as the catechol or protocatechuate branches of the β-ketoadipate pathway. cdmf.org.brnih.gov For example, the degradation of both naphthalene and DBT can lead to the formation of catechol. cdmf.org.brscience.gov

Table 2: Comparison of Initial Dioxygenation in Aromatic Heterocycle Degradation

| Compound | Typical Initial Dioxygenation | Key Intermediate | Reference |

|---|---|---|---|

| Dibenzothiophene (DBT) | Lateral Dioxygenation (Kodama Pathway) | (+)-cis-1,2-Dihydroxy-1,2-dihydrodibenzothiophene | asm.org |

| Naphthalene | Lateral Dioxygenation | cis-1,2-Dihydroxy-1,2-dihydronaphthalene | mdpi.com |

| Dibenzofuran (DBF) | Angular Dioxygenation | Unstable hemiacetal | jst.go.jp |

| Carbazole (CA) | Angular Dioxygenation | 2'-Aminobiphenyl-2,3-diol | asm.org |

Evolutionary Aspects of Catabolic Pathways

The catabolic pathways for aromatic compounds are thought to have evolved through a process of "patchwork assembly," where genes encoding enzymes for different steps have been recruited from various sources. nih.gov The genetic determinants for these pathways are often located on mobile genetic elements like plasmids and transposons, which facilitates their horizontal transfer between different bacterial species. nih.gov This horizontal gene transfer is a major driver in the evolution and dissemination of degradative capabilities in microbial communities. nih.gov

The similarities in the initial dioxygenase enzymes and subsequent catabolic steps for different aromatic compounds suggest a common evolutionary origin. asm.org For example, the dioxygenases involved in the degradation of naphthalene, DBT, and other PAHs often share sequence and structural similarities, indicating that they may have evolved from a common ancestral enzyme through gene duplication and divergence. jst.go.jp This has allowed for the specialization of these enzymes to act on a wide range of aromatic substrates.

The organization of catabolic genes into operons, such as the dsz operon for the 4S pathway of DBT degradation and the car operon for carbazole degradation, allows for their coordinated regulation. csic.esasm.org The presence of similar regulatory elements and gene arrangements in different catabolic pathways further supports the idea of a shared evolutionary history. nih.gov

The evolution of these pathways is an ongoing process, driven by the selective pressure of environmental pollutants. frontiersin.org The ability of microorganisms to adapt and evolve new degradative capabilities is a key factor in the natural attenuation of contaminants and is also a valuable resource for the development of new bioremediation technologies. asm.org The study of the evolution of these pathways provides insights into how microorganisms respond to environmental challenges and can guide the rational design of more efficient biocatalysts. nih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including those involved in the biodegradation of compounds like DBT. openaccessjournals.com These methods can be used to study the electronic structure, stability, and reactivity of molecules, as well as to model the interactions between substrates and enzymes. mdpi.com

For the study of This compound and its role in the Kodama pathway, computational approaches can be used to:

Elucidate Reaction Mechanisms: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to map out the potential energy surface of the enzymatic reactions involved in the conversion of DBT to this compound and its subsequent degradation. This can provide detailed insights into the transition states and intermediates of the reaction, helping to clarify the catalytic mechanism of the enzymes involved.

Predict Substrate Specificity: Molecular docking and molecular dynamics simulations can be used to model the binding of DBT and its derivatives to the active site of dioxygenase enzymes. These simulations can help to explain the substrate specificity of different enzymes and can be used to predict how mutations in the enzyme might alter its activity or substrate range.

Interpret Spectroscopic Data: Computational methods can be used to calculate the spectroscopic properties of proposed intermediates, such as their infrared or nuclear magnetic resonance spectra. These calculated spectra can then be compared with experimental data to help identify and characterize the transient species formed during the degradation process.

The integration of computational chemistry with experimental studies can provide a more complete understanding of the biodegradation pathways of aromatic compounds. openaccessjournals.com Computational predictions can guide the design of new experiments, while experimental results can be used to validate and refine the computational models. openaccessjournals.com This synergistic approach is becoming increasingly important in the field of environmental chemistry and bioremediation, as it can accelerate the development of new and improved strategies for cleaning up contaminated sites. openaccessjournals.com

Prediction of Reaction Mechanisms and Energetics

The study of this compound is deeply connected to the broader field of biodesulfurization, particularly through the well-established Kodama pathway. researchgate.net This metabolic route involves the carbon-carbon bond cleavage of the benzene ring of dibenzothiophene (DBT), with this compound appearing as a key intermediate (III) following the action of a dioxygenase on cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene (B1240113) (II). researchgate.netresearchgate.net The subsequent step in this pathway is a meta-cleavage reaction catalyzed by an extradiol dioxygenase, which opens the aromatic ring to form cis-4[2-(3-hydroxy)-thionaphthenyl]-2-oxo-3-butenoate (IV). researchgate.net

In the context of enzymatic reactions, the mechanism can be complex, often involving multiple steps within the enzyme's active site. For instance, the cleavage of the this compound ring by dioxygenase follows a specific sequence of bond breaking and formation. researchgate.net Theoretical models can help elucidate this sequence, predicting the most likely pathway by calculating the energy profiles of different potential routes.

Two fundamental types of reaction mechanisms often considered in organic chemistry are SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). savemyexams.com While not directly analogous to the enzymatic ring cleavage, the principles governing these reactions—such as the formation of intermediates and the molecularity of the rate-determining step—are foundational. savemyexams.compressbooks.pub For example, an SN1 reaction is a two-step mechanism involving a carbocation intermediate, whereas an SN2 reaction is a concerted, one-step process. savemyexams.com The enzymatic degradation of aromatic compounds like this compound involves multi-step processes where the substrate binds to the enzyme, undergoes transformation, and the product is released. researchgate.net

Furthermore, the concept of kinetic versus thermodynamic control is relevant. masterorganicchemistry.com At lower temperatures, the reaction product that is formed faster (the kinetic product), which has a lower energy of activation, will predominate. At higher temperatures, where reactions are more likely to be reversible, the more stable product (the thermodynamic product) is favored. masterorganicchemistry.com Understanding these principles helps in predicting how reaction conditions might influence the efficiency and outcome of this compound degradation. Plausible reaction mechanisms for related transformations have been proposed based on these foundational concepts. grafiati.com

| Reaction Principle | Relevance to this compound Degradation |

| Reaction Intermediates | This compound is a key intermediate in the Kodama pathway for DBT degradation. researchgate.netresearchgate.net |

| Rate-Determining Step | The slowest step in the enzymatic conversion of this compound determines the overall rate of the pathway. savemyexams.com |

| Activation Energy (Ea) | The energy barrier that must be overcome for the ring-cleavage of this compound to occur. masterorganicchemistry.com |

| Kinetic vs. Thermodynamic Control | Temperature and other conditions can influence whether the degradation pathway favors the fastest-formed product or the most stable product. masterorganicchemistry.com |

Enzyme-Substrate Interaction Modeling

Modeling the interaction between an enzyme and its substrate, such as this compound, is fundamental to understanding catalytic mechanisms and designing more efficient biocatalysts. nih.gov This modeling has become central to fields like enzyme engineering and metabolic engineering. arxiv.org Computational methods, particularly molecular dynamics simulations, provide atomistic-level insights into how a substrate binds to an enzyme's active site and is subsequently converted into a product. nih.govplos.org

Two primary models describe enzyme-substrate interactions: the "lock and key" model and the "induced fit" model. futurelearn.com

Lock and Key Model : This earlier model posits that the enzyme's active site has a rigid shape that is perfectly complementary to the substrate. futurelearn.com

Induced Fit Model : This more widely accepted model suggests that the enzyme's active site is flexible. The binding of the substrate induces a conformational change in the enzyme, creating a strained active site that stabilizes the reaction's transition state and facilitates catalysis. futurelearn.com

For the degradation of this compound, the enzyme responsible for ring cleavage is an extradiol dioxygenase. researchgate.net Modeling the interaction of this compound with this enzyme can reveal crucial details. For example, simulations can identify the specific amino acid residues in the active site that form non-covalent bonds (like hydrogen bonds or van der Waals forces) with the substrate, holding it in the correct orientation for the reaction. plos.org This dynamic process is critical, as the enzyme must not only bind the substrate but also contort it into its transition state to increase the reaction rate. researchgate.net

Recent advancements have led to unified frameworks for modeling enzyme-substrate interactions (ESI) using conditional deep learning. arxiv.org These models can conceptualize ESI as a progressive process, starting from general protein-molecule features and shifting to a catalysis-aware state, which helps in predicting catalytic efficiency and potential. arxiv.org By simulating the entire binding pathway, researchers can identify transient intermediate "hotspots" where the substrate is held in place by a network of interactions, which can be crucial for understanding the mechanism and for designing inhibitors or improved enzymes. plos.org

| Modeling Aspect | Significance for this compound Research |

| Binding Pathway Simulation | Identifies the step-by-step process of this compound entering and binding to the dioxygenase active site. plos.org |

| Active Site Analysis | Pinpoints key amino acid residues that interact with the hydroxyl groups and aromatic rings of the substrate. researchgate.net |

| Induced Fit Dynamics | Shows how the dioxygenase enzyme changes shape upon binding this compound to facilitate ring cleavage. futurelearn.com |

| Transition State Stabilization | Helps understand how the enzyme lowers the activation energy of the reaction by stabilizing the high-energy transition state. researchgate.netfuturelearn.com |

| Inhibitor/Enzyme Design | Knowledge of the binding site can aid in designing molecules that block the enzyme or in engineering enzymes with higher activity. nih.govplos.org |

Unexplored Aspects and Emerging Research Frontiers

Novel Enzymatic Activities and Pathways

While the Kodama pathway is a recognized route for dibenzothiophene degradation, research continues to uncover novel enzymes and alternative pathways, representing a significant frontier in microbial biochemistry. researchgate.netresearchgate.net The vast metabolic diversity of microorganisms suggests that our current understanding is incomplete, and many biocatalysts with unique properties await discovery. beilstein-institut.de

A key area of emerging research is the identification of new enzymes through methods like metagenomics. This approach involves screening large DNA fragments from environmental samples, such as contaminated soils, for specific catalytic activities. researchgate.net This has led to the discovery of a new subfamily of extradiol dioxygenases (EXDOs), termed HrbC. These enzymes show broad substrate specificity and have been found in various bacteria. researchgate.net Significantly, enzymatic assays revealed that these novel HrbC enzymes are highly active against substrates like 1,2-dihydroxynaphthalene and can also transform other catecholic compounds, suggesting they could play a role in the degradation of this compound. researchgate.netresearchgate.net

Comparative genomics is another powerful tool for discovering novel enzyme functions. beilstein-institut.de By comparing the genomes of different organisms, researchers can identify genes that are physically clustered with known metabolic pathway genes or genes that are fused in some organisms, often indicating a functional relationship. This approach has successfully identified numerous novel enzyme families and pathways. beilstein-institut.de For instance, research on Burkholderia sp. DBT1 revealed a novel genomic organization for DBT degradation genes, where they are located in two separate operons rather than a single cluster. researchgate.net

Furthermore, characterization of enzymes from extremophiles, such as the moderately thermoacidophilic bacterium Sulfobacillus acidophilus TPY, has revealed novel enzymes for degrading aromatic compounds. nih.gov This bacterium possesses a 3,4-dihydroxyphenylacetate dioxygenase with very low sequence identity to previously reported enzymes, highlighting its novelty. Such thermophilic enzymes are of particular interest for industrial applications due to their stability at higher temperatures. nih.gov The discovery of these new enzymes and pathways expands the known biocatalytic toolbox for degrading complex organosulfur compounds.

| Discovery Approach | Finding Related to Aromatic Compound Degradation | Potential Implication for this compound |

| Metagenomics | Identification of a new subfamily of extradiol dioxygenases (HrbC) with broad substrate specificity. researchgate.net | New enzymes may exist that degrade this compound more efficiently or via a different mechanism. |

| Comparative Genomics | Uncovering novel gene organization for DBT degradation in Burkholderia sp. DBT1. researchgate.net | Suggests alternative regulatory mechanisms and evolutionary paths for degradation pathways. |

| Extremophile Bioprospecting | Characterization of a novel, thermophilic dioxygenase from Sulfobacillus acidophilus TPY. nih.gov | Provides robust enzymes that could be used for bioremediation or industrial processes under harsh conditions. |

Impact of Environmental Factors on Metabolic Rates

The rate at which microorganisms metabolize compounds like this compound is not constant but is heavily influenced by a range of environmental factors. betterhealth.vic.gov.aunih.gov Metabolism refers to all the chemical processes within an organism that sustain life, and the rate of these processes can be affected by both intrinsic and extrinsic variables. betterhealth.vic.gov.au The degradation of this compound is an enzymatic process, and enzyme activity is highly sensitive to the surrounding environment.

Key environmental factors that can impact the metabolic rate of this compound include:

Temperature : As with most chemical reactions, enzymatic reaction rates tend to increase with temperature, up to an optimal point. Beyond this optimum, the enzyme can denature, leading to a rapid loss of activity. For microorganisms degrading aromatic compounds, this optimal temperature can vary widely. For example, enzymes from thermoacidophilic bacteria like Sulfobacillus acidophilus function best at elevated temperatures (e.g., 50°C). nih.gov Conversely, low temperatures can significantly slow down metabolic activity.

pH : The pH of the environment affects the ionization state of amino acids in the enzyme's active site, which is critical for substrate binding and catalysis. nih.gov Deviations from the optimal pH can drastically reduce the metabolic rate.

Oxygen Availability : The initial steps of the Kodama pathway, which produce this compound, and its subsequent ring-cleavage, are oxidative processes catalyzed by dioxygenases. Therefore, the availability of oxygen is a crucial factor. In anaerobic or oxygen-limited environments, the rate of this aerobic degradation pathway would be severely restricted.

Understanding these interactions is critical for applying biodesulfurization technologies in real-world scenarios, such as in soil remediation or industrial wastewater treatment, where environmental conditions are often variable and complex. nih.govusamv.ro

| Environmental Factor | General Impact on Microbial Metabolism | Specific Relevance to this compound Degradation |

| Temperature | Reaction rates increase up to an optimum, then rapidly decrease. usamv.ro | The rate of enzymatic ring-cleavage is temperature-dependent; extremophiles may offer enzymes stable at high temperatures. nih.gov |

| pH | Affects enzyme structure and active site chemistry. nih.gov | The activity of the dioxygenase responsible for degrading the compound is pH-sensitive. |

| Oxygen | Essential for aerobic respiration and oxidative enzymatic reactions. | The dioxygenase enzymes in the Kodama pathway require molecular oxygen to function. researchgate.net |

| Nutrient Supply | Affects the growth and health of microbial populations. uvm.edu | Availability of nitrogen, phosphorus, etc., is required for the bacteria to thrive and express degradation enzymes. |

常见问题

Q. What experimental methods are used to synthesize 1,2-dihydroxydibenzothiophene in microbial systems?

Microbial synthesis involves incubating dibenzothiophene with bacterial strains like Beijerinckia sp. under aerobic conditions. The process requires monitoring enzymatic activity (e.g., cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene dehydrogenase ) to oxidize intermediates. Key steps include:

Q. How is this compound identified and quantified in environmental samples?

Analytical workflows combine gas chromatography-mass spectrometry (GC-MS) or high-pressure liquid chromatography (HPLC) with fluorescence detection. For geochemical studies:

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow OSHA GHS07 guidelines:

- Use personal protective equipment (gloves, lab coats, eye protection).

- Avoid ingestion/inhalation; work in fume hoods for powder handling.

- Store in sealed containers away from oxidizers.

- In case of exposure, seek medical monitoring for 48 hours due to delayed toxicity symptoms .

Advanced Research Questions

Q. What enzymatic mechanisms drive the conversion of dibenzothiophene to this compound?

The pathway involves two key enzymes:

- 1,2-Dioxygenase : Catalyzes the formation of cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene via stereospecific hydroxylation.

- Dihydrodiol dehydrogenase : Oxidizes the dihydrodiol intermediate to this compound using NAD+ as a cofactor. Kinetic studies show substrate inhibition at high dibenzothiophene concentrations, requiring optimized reaction conditions .

Q. How do conflicting data arise in interpreting this compound’s role as a biodegradation biomarker?

Discrepancies stem from:

- Microbial strain variability : Pseudomonas putida and Beijerinckia sp. produce distinct metabolites (e.g., 3-hydroxy-2-formylthionaphthene vs. pyruvate).

- Environmental factors : Anaerobic conditions stall degradation at dihydrodiol stages, complicating biomarker correlation. Resolve contradictions via metagenomic profiling and isotope-labeling experiments .

Q. What advanced techniques elucidate the structural dynamics of this compound?

Combine:

- Quantum chemical calculations : Predict electronic properties using QSPR/QSAR models.

- X-ray crystallography : Resolve crystal structures of enzyme-substrate complexes (e.g., dibenzothiophene dihydrodiol dehydrogenase).

- High-resolution mass spectrometry (HRMS) : Confirm fragmentation patterns and isotopic signatures .

Q. How does this compound participate in heterocyclic aromatic hydrocarbon (HAH) degradation pathways?

It acts as a nodal intermediate in the KEGG metabolic map , linking to central metabolism via:

- Ring cleavage : Mediated by 1,2-dioxygenase, yielding thiophene-derived carboxylic acids.

- Downstream assimilation : Products like pyruvate enter the TCA cycle. Pathway efficiency varies with dioxygenase regioselectivity and cofactor availability .

Methodological Considerations

Q. What controls are critical for reproducibility in microbial degradation studies of this compound?

Q. How can researchers resolve spectral overlaps in chromatographic analysis of this compound?

Employ:

Q. What computational tools model the environmental fate of this compound?

Leverage:

- EPI Suite : Predict biodegradation half-lives and bioaccumulation potential.

- Molecular docking simulations : Map enzyme-substrate interactions for pathway engineering.

- Machine learning : Train models on PubChem and NIST datasets to forecast metabolite toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息